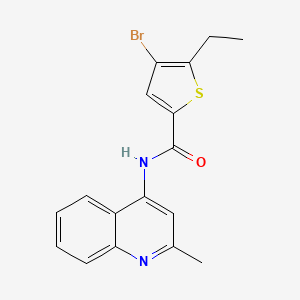
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinoline-based antimalarial drugs. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of malaria. BMQ has shown promising results in laboratory experiments, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of other diseases, such as cancer and tuberculosis.
Mécanisme D'action
The mechanism of action of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kills the parasite.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have low toxicity in laboratory experiments, and it does not appear to have any significant adverse effects on the liver or kidneys. However, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its derivatives. Another area of interest is the optimization of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide's antimalarial activity through the modification of its chemical structure. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-bromoacetophenone with 2-methylquinoline to form 4-bromo-2-methylquinoline. This intermediate is then reacted with ethyl acetoacetate to form 4-bromo-5-ethyl-2-methylquinoline. The final step involves the reaction of 4-bromo-5-ethyl-2-methylquinoline with thiophene-2-carboxylic acid to form 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
Propriétés
IUPAC Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-3-15-12(18)9-16(22-15)17(21)20-14-8-10(2)19-13-7-5-4-6-11(13)14/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFEAYBDHCNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC(=NC3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6137132.png)


![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6137163.png)
![4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6137192.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
